N-cyclohexyl-3,4-dimethoxyaniline
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Overview
Description
N-cyclohexyl-3,4-dimethoxyaniline is an organic compound with the molecular formula C14H21NO2. It is a derivative of aniline, where the aniline nitrogen is substituted with a cyclohexyl group and the aromatic ring is substituted with two methoxy groups at the 3 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclohexyl-3,4-dimethoxyaniline can be synthesized through several methods. One common method involves the reaction of 3,4-dimethoxyaniline with cyclohexanone under acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of 3,4-dimethoxyaniline attacks the carbonyl carbon of cyclohexanone, followed by dehydration to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3,4-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexyl-3,4-dimethoxyaniline.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-cyclohexyl-3,4-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3,4-dimethoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy groups can influence the compound’s electronic properties, affecting its binding affinity and specificity for molecular targets. The cyclohexyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes .
Comparison with Similar Compounds
Similar Compounds
- N-isopropyl-3,4-dimethoxyaniline
- N-isobutyl-3,4-dimethoxyaniline
- N-cyclopropyl-3,4-dimethoxyaniline
- N-cyclobutyl-3,4-dimethoxyaniline
- N-cyclopentyl-3,4-dimethoxyaniline
Uniqueness
N-cyclohexyl-3,4-dimethoxyaniline is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to its analogs. This can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-cyclohexyl-3,4-dimethoxyaniline |
InChI |
InChI=1S/C14H21NO2/c1-16-13-9-8-12(10-14(13)17-2)15-11-6-4-3-5-7-11/h8-11,15H,3-7H2,1-2H3 |
InChI Key |
GWOHYZFUKIKVAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCCCC2)OC |
Origin of Product |
United States |
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